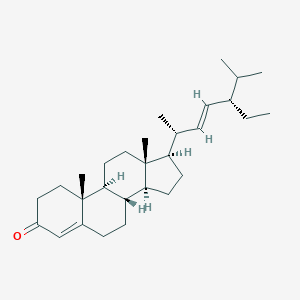
ジクロサン
概要
説明
ソネクロサンは、5-クロロ-2-(p-クロロフェノキシ)フェノールとしても知られており、ジフェニルエーテルとして知られる有機化合物のクラスに属する抗菌剤です。これらの化合物は、エーテル基を介して結合した2つのベンゼン環を含んでいます。
科学的研究の応用
Chemistry: Used as a model compound in studies of diphenylether chemistry and reactions.
Medicine: Potential applications in developing antimicrobial agents and disinfectants.
Industry: Used in formulations for antimicrobial coatings and materials.
作用機序
ソネクロサンは、エノイル-[アシルキャリアタンパク質]レダクターゼ(NADH)としても知られるFabI酵素を阻害することで抗菌効果を発揮します。この酵素は、細菌における脂肪酸合成経路に不可欠です。FabIを阻害することにより、ソネクロサンは細菌細胞膜合成を阻害し、細胞死につながります。 関与する分子標的と経路には、脂肪酸合成経路と細菌細胞膜の完全性があります .
生化学分析
Biochemical Properties
Diclosan, like its structurally similar compound triclosan, has been found to interact with enzymes involved in cholesterol synthesis . Disorders of cholesterol synthesis were commonly detected with both triclosan and diclosan .
Cellular Effects
In vitro toxicogenomics studies have shown that diclosan can cause disorders of cholesterol synthesis . This suggests that diclosan can have significant effects on cellular processes, particularly those involving the synthesis and regulation of cholesterol.
Molecular Mechanism
It is known that diclosan, like triclosan, can inhibit the cyclooxygenase (COX)-2 enzyme with greater potency than it does COX-1 . This inhibition can lead to a decrease in the synthesis of prostanoids, which are involved in inflammation and pain responses .
Metabolic Pathways
Given its structural similarity to triclosan, it is possible that diclosan may be involved in similar pathways, including those involving the metabolism of lipids and cholesterol .
準備方法
合成経路と反応条件
ソネクロサンは、塩素化とエーテル化を含む一連の化学反応によって合成できます。主要な合成経路には、フェノールの塩素化による5-クロロフェノールの生成が含まれ、その後、p-クロロフェノールと塩基の存在下で反応させてエーテル結合を形成します。 反応条件は通常、アセトニトリルなどの溶媒の使用と、反応を促進する触媒の使用を含みます .
工業生産方法
ソネクロサンの工業生産には、ラボ合成と同様の反応条件を使用する大規模合成が含まれますが、より高い収率と効率のために最適化されています。 このプロセスには、最終製品の純度を保証するための再結晶やクロマトグラフィーなどの精製手順が含まれます .
化学反応の分析
反応の種類
ソネクロサンは、以下を含むさまざまな化学反応を受けます。
酸化: ソネクロサンは、キノンやその他の酸化された誘導体を形成するために酸化することができます。
還元: 還元反応は、ソネクロサンを対応するヒドロキシ誘導体に変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
形成される主要な生成物
酸化: キノンやその他の酸化されたフェノール化合物。
還元: ソネクロサンのヒドロキシ誘導体。
科学研究の応用
化学: ジフェニルエーテル化学と反応の研究におけるモデル化合物として使用されています。
生物学: ヘリコバクター・ピロリを含むさまざまな細菌株に対する抗菌活性について調査されています.
医学: 抗菌剤や消毒剤の開発における潜在的な応用。
類似化合物との比較
類似化合物
トリクロサン: 同様の抗菌特性を持つ別のジフェニルエーテル化合物。
ヘキサクロロフェン: 抗菌剤として使用される塩素化されたフェノール化合物。
クロロキシレノール: 幅広い抗菌活性を示す塩素化されたフェノール化合物
ソネクロサンの独自性
ソネクロサンは、FabI酵素の特異的な阻害によりユニークで、ヘリコバクター・ピロリなどの特定の細菌株に対して特に効果的です。
特性
IUPAC Name |
5-chloro-2-(4-chlorophenoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNQFCJOHGOKSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187464 | |
| Record name | Soneclosan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3380-30-1 | |
| Record name | 4,4′-Dichloro-2-hydroxydiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3380-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Soneclosan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003380301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Soneclosan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04393 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Soneclosan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-(4-chlorophenoxy)phenol; [DCPP] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SONECLOSAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/814H7B74XK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Diclosan exert its antibacterial effect? What are the downstream consequences of this interaction?
A1: Diclosan targets the enoyl-acyl carrier protein reductase (ENR), a key enzyme in bacterial fatty acid biosynthesis [, ]. This enzyme, also known as FabI, catalyzes the NADH-dependent reduction of alpha,beta-unsaturated fatty acids attached to the acyl carrier protein. By inhibiting ENR, Diclosan disrupts the elongation cycle of fatty acid synthesis, ultimately leading to bacterial cell death.
Q2: The research mentions that Diclosan forms a complex with ENR. Is there structural data available for this interaction?
A2: Yes, research has successfully crystallized Helicobacter pylori ENR in complex with NADH and Diclosan []. X-ray crystallography data was collected at a resolution of 2.3 Å. This structural information is highly valuable for understanding the specific interactions between Diclosan and its target enzyme, which can be crucial for structure-based drug design efforts.
Q3: Are there any concerns regarding the environmental impact of Diclosan?
A3: Yes, there are concerns about the release of Triclosan (2,4,4'-Trichloro-2'-hydroxydiphenyl ether), a closely related compound to Diclosan, into the environment []. Due to its structural similarity to thyroid hormones, Triclosan is considered a potential endocrine disruptor and may have adverse effects on wildlife and human health. While the research doesn't specifically address Diclosan's environmental impact, its structural similarity to Triclosan suggests that similar concerns might exist. Further research is needed to fully understand the environmental fate and potential risks associated with Diclosan.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester](/img/structure/B56690.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B56698.png)

